{5-Chloro-2-[(2-hydroxypropyl)amino]phenyl}(phenyl)methanone
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Overview
Description
{5-Chloro-2-[(2-hydroxypropyl)amino]phenyl}(phenyl)methanone is a chemical compound with the molecular formula C16H16ClNO2 It is a derivative of benzophenone, characterized by the presence of a chloro group, a hydroxypropylamino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Chloro-2-[(2-hydroxypropyl)amino]phenyl}(phenyl)methanone typically involves the reaction of 5-chloro-2-nitrobenzophenone with 2-hydroxypropylamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is replaced by the hydroxypropylamino group. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{5-Chloro-2-[(2-hydroxypropyl)amino]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) are employed under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, dechlorinated derivatives, and various substituted benzophenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, {5-Chloro-2-[(2-hydroxypropyl)amino]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate biological pathways and its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {5-Chloro-2-[(2-hydroxypropyl)amino]phenyl}(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropylamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the chloro and phenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- {5-Chloro-2-(methylamino)phenyl}(phenyl)methanone
- {5-Chloro-2-(cyclopropylmethyl)amino]phenyl}(phenyl)methanone
- {2-Amino-5-chlorophenyl}(phenyl)methanone
Uniqueness
Compared to similar compounds, {5-Chloro-2-[(2-hydroxypropyl)amino]phenyl}(phenyl)methanone is unique due to the presence of the hydroxypropylamino group. This functional group enhances its solubility and reactivity, making it a versatile intermediate for various chemical transformations. Additionally, the hydroxypropylamino group can participate in specific interactions with biological targets, potentially leading to unique biological activities.
Properties
CAS No. |
61554-32-3 |
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Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
[5-chloro-2-(2-hydroxypropylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16ClNO2/c1-11(19)10-18-15-8-7-13(17)9-14(15)16(20)12-5-3-2-4-6-12/h2-9,11,18-19H,10H2,1H3 |
InChI Key |
IDZVRHOUDQPSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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